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Compound of Interest

Compound Name: 2-(2-Aminothiazol-4-yl)ethanol

Cat. No.: B064693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has been identified as a "privileged structure" in medicinal

chemistry, forming the core of numerous compounds with significant therapeutic potential,

including several clinically approved drugs.[1][2] Its derivatives have demonstrated a broad

spectrum of pharmacological activities, with anticancer properties being a major focus of

current research.[3][4][5] This guide provides an objective comparison of the anticancer

performance of various substituted 2-aminothiazoles, supported by experimental data, detailed

methodologies for key experiments, and visualizations of relevant biological pathways.

Data Presentation: Comparative Cytotoxic Activity
The in vitro anticancer activity of substituted 2-aminothiazoles is commonly evaluated by

determining their half-maximal inhibitory concentration (IC50) against various human cancer

cell lines. A lower IC50 value indicates greater potency. The following tables summarize the

cytotoxic effects of selected 2-aminothiazole derivatives from various studies, offering a basis

for comparative analysis.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various

Cancer Cell Lines
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Compound/Derivative Cancer Cell Line IC50 Value

Compound 20 H1299 (Lung Cancer) 4.89 µM[6]

SHG-44 (Glioma) 4.03 µM[6]

Compound 28 A549 (Lung Cancer) 8.64 µM[6]

HeLa (Cervical Cancer) 6.05 µM[6]

HT29 (Colon Cancer) 0.63 µM[6]

Karpas299 (Lymphoma) 13.87 µM[6]

Compound 27 HeLa (Cervical Cancer) 1.6 ± 0.8 µM[1]

TH-39 K562 (Leukemia) 0.78 µM[1]

Compounds 23 and 24 HepG2 (Liver Cancer) 0.51 mM and 0.57 mM[6]

PC12 (Pheochromocytoma) 0.309 mM and 0.298 mM[6]

Compound 79a MCF-7 (Breast Cancer) 2.32 µg/mL (GI50)[1]

Compound 79b A549 (Lung Cancer) 1.61 µg/mL (GI50)[1]

Ethyl 2-[2-

(dibutylamino)acetamido]thiazo

le-4-carboxylate

Panc-1 (Pancreatic Cancer) 43.08 µM

Mechanisms of Anticancer Action
The anticancer activity of 2-aminothiazole derivatives is largely attributed to their ability to

induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1]

Apoptosis Induction
Numerous studies have confirmed that 2-aminothiazole derivatives can trigger apoptosis

through both intrinsic and extrinsic pathways.[1] A key mechanism involves the modulation of

the Bcl-2 family of proteins. Certain derivatives have been shown to down-regulate the anti-

apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1] This shift in the

Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of
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cytochrome c and the subsequent activation of caspases, which are the executioners of

apoptosis.[1]

Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by

arresting the cell cycle at specific checkpoints, most commonly the G0/G1 or G2/M phases.[1]

This prevents the cancer cells from progressing through the division cycle, ultimately inhibiting

tumor growth.

Structure-Activity Relationship (SAR) Summary
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and

position of their substituents.

Substitution on the 2-Amino Group: The nature of the substituent on the 2-amino group is a

critical determinant of cytotoxicity. Aromatic substitutions on this group generally appear to

improve antitumor activity more than aliphatic ones.[7]

Substitution on the Thiazole Ring: The introduction of lipophilic substituents such as methyl,

bromo, phenyl, or butylidene at the 4- or 5-position of the thiazole ring has been shown to be

beneficial for improving the cytotoxicity of these compounds.[6]

Substitution on Aryl Moieties: Halogen substitutions, such as chloro groups, on phenyl rings

attached to the 2-aminothiazole core often lead to increased anticancer activity. The position

of the halogen also plays a role, with meta-substitutions showing better activity in some

cases.[6][7]
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Caption: General experimental workflow for the evaluation of anticancer properties of 2-

aminothiazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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